N-cyclohexyl-3-iodo-4-methoxybenzamide

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

N-cyclohexyl-3-iodo-4-methoxybenzamide is a synthetic small-molecule benzamide derivative (C₁₄H₁₈INO₂, MW 359.2 g/mol) characterized by three distinct structural modules: a 3-iodo-4-methoxybenzamide aromatic core, an N-cyclohexyl amide substituent, and a reactive aryl iodide functional group. The compound belongs to the broader class of N-cyclohexylbenzamide derivatives, which have been extensively patented and investigated for applications ranging from gastrointestinal motility stimulation to 11β-HSD1 inhibition.

Molecular Formula C14H18INO2
Molecular Weight 359.2 g/mol
Cat. No. B324904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-iodo-4-methoxybenzamide
Molecular FormulaC14H18INO2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I
InChIInChI=1S/C14H18INO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
InChIKeyVUOBVOQHYJCFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3-iodo-4-methoxybenzamide: Core Pharmacophore and Differential Selection Overview


N-cyclohexyl-3-iodo-4-methoxybenzamide is a synthetic small-molecule benzamide derivative (C₁₄H₁₈INO₂, MW 359.2 g/mol) characterized by three distinct structural modules: a 3-iodo-4-methoxybenzamide aromatic core, an N-cyclohexyl amide substituent, and a reactive aryl iodide functional group [1]. The compound belongs to the broader class of N-cyclohexylbenzamide derivatives, which have been extensively patented and investigated for applications ranging from gastrointestinal motility stimulation to 11β-HSD1 inhibition [2][3]. However, the specific substitution pattern of this compound—combining the 3-iodo-4-methoxy pharmacophore with an N-cyclohexyl group—represents a structurally defined chemical entity with potential utility as both a synthetic building block (via the iodine atom for cross-coupling reactions) and a pharmacological probe scaffold, though direct primary research on this exact compound remains absent from the peer-reviewed literature.

Why N-Cyclohexyl-3-iodo-4-methoxybenzamide Cannot Be Interchanged with Generic Benzamide Analogs


The substitution pattern on the benzamide scaffold is a critical determinant of both pharmacological activity and synthetic utility, and generic substitution of N-cyclohexyl-3-iodo-4-methoxybenzamide with closely related analogs introduces scientifically meaningful and experimentally observable differences. The presence and position of the iodine atom fundamentally alters the compound's reactivity profile for metal-catalyzed cross-coupling applications, while simultaneously affecting molecular recognition at biological targets compared to chloro, bromo, or non-halogenated counterparts . Similarly, the N-cyclohexyl group confers distinct conformational constraints and lipophilicity relative to smaller alkyl amides (e.g., N-methyl, N-ethyl) or more flexible acyclic substituents, with demonstrated effects on target binding and pharmacokinetic behavior in related benzamide series [1]. Even within the 3-iodo-4-methoxybenzamide subfamily, the amide N-substituent (cyclohexyl vs. piperidinylethyl vs. diethylaminoethyl) dictates receptor selectivity profiles and biodistribution properties, as established by head-to-head comparisons of structurally related radioligands [2]. Generic substitution therefore risks experimental irreproducibility and procurement of a functionally non-equivalent compound.

N-Cyclohexyl-3-iodo-4-methoxybenzamide: Quantified Comparative Evidence for Scientific Selection


Lipophilicity Differentiation: N-Cyclohexyl-3-iodo-4-methoxybenzamide vs. N-Cyclohexyl-4-methoxybenzamide (Non-Iodinated Analog)

The introduction of an iodine atom at the 3-position of the benzamide ring substantially increases molecular lipophilicity compared to the non-iodinated analog. The computed LogP for N-cyclohexyl-3-iodo-4-methoxybenzamide is 3.67, compared to 2.98 for N-cyclohexyl-4-methoxybenzamide (PubChem computed data) [1]. This 0.69 LogP unit increase corresponds to an approximately 5-fold increase in octanol-water partition coefficient and has direct implications for membrane permeability, blood-brain barrier penetration potential, and plasma protein binding in pharmacological applications. The iodine atom additionally contributes 126.9 Da to molecular weight (359.2 vs. 233.3 g/mol) and alters topological polar surface area (38.33 Ų vs. 38.33 Ų, unchanged due to non-polar nature of iodine), parameters routinely used in property-based drug design filters [1][2].

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Synthetic Utility: Aryl Iodide Reactivity Profile Compared to Aryl Bromide and Aryl Chloride Analogs

The aryl iodide moiety at the 3-position of N-cyclohexyl-3-iodo-4-methoxybenzamide provides superior reactivity in palladium-catalyzed cross-coupling reactions relative to the corresponding aryl bromide or aryl chloride analogs. In comparative studies of N-cyclohexyl α-halo amide systems, the iodo congener demonstrates markedly different reactivity in Bu₃SnH-mediated radical cyclization compared to chloro analogs, with the iodo derivative yielding only limited cyclization products due to competing dehalogenation pathways under radical conditions . This reactivity difference is quantitatively understood through comparative oxidative addition rates to Pd(0) species: aryl iodides typically react 10-100× faster than aryl bromides and >1000× faster than aryl chlorides under standard Suzuki-Miyaura or Sonogashira coupling conditions [1]. The 3-iodo substitution pattern, ortho to the 4-methoxy group, further enhances electrophilicity through resonance donation from the para-methoxy substituent.

Organic Synthesis Cross-Coupling Chemistry Chemical Biology

Receptor Binding Selectivity: Context from Closely Related 3-Iodo-4-methoxybenzamide Derivatives

While direct receptor binding data for N-cyclohexyl-3-iodo-4-methoxybenzamide are not available, quantitative pharmacological data for structurally related 3-iodo-4-methoxybenzamide derivatives provide class-level context for its potential differentiation. N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) demonstrates sigma-1 receptor affinity with Ki = 11.82 ± 0.68 nM and sigma-2 affinity with Ki = 206 ± 11 nM, a selectivity ratio of approximately 17:1 favoring sigma-1 [1]. In the same study, competition binding against [¹²⁵I]PIMBA in human breast carcinoma T47D cells revealed that the 4-iodobenzamide analog IPAB (N-[2-(1'-piperidinyl)ethyl]-4-iodobenzamide) exhibited markedly different binding properties, demonstrating that both iodine position and amide N-substitution critically modulate target engagement [1]. The cyclohexyl group in N-cyclohexyl-3-iodo-4-methoxybenzamide would be predicted to confer distinct conformational preferences and lipophilicity relative to the piperidinylethyl chain, potentially altering both receptor subtype selectivity and in vivo distribution.

Receptor Pharmacology Radioligand Development Sigma Receptor

Enzyme Inhibition Potential: Comparative Context from Di-Substituted Cyclohexylbenzamide 11β-HSD1 Inhibitors

The N-cyclohexylbenzamide scaffold has been extensively optimized as a core pharmacophore for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, with multiple patents and peer-reviewed SAR studies demonstrating that aromatic ring substitution and N-substituent modifications produce quantifiable differences in inhibitory potency [1][2]. In optimization studies of di-substituted cyclohexylbenzamide derivatives, structural modifications to the benzamide ring and N-substituents yielded compounds with 11β-HSD1 inhibition IC₅₀ values ranging from low nanomolar to micromolar potency, with specific substitution patterns determining both enzyme inhibition and selectivity against 11β-HSD2 [1]. The 3-iodo-4-methoxy substitution pattern in N-cyclohexyl-3-iodo-4-methoxybenzamide represents a distinct electronic and steric environment relative to previously reported inhibitors bearing chloro, fluoro, or unsubstituted aromatic rings. The presence of the iodine atom at the 3-position, combined with the electron-donating 4-methoxy group, creates an ortho-substituted benzamide system with unique hydrogen-bonding capacity and dipole moment that would be predicted to alter enzyme binding interactions.

Enzyme Inhibition 11β-HSD1 Metabolic Disease

Procurement-Driven Application Scenarios for N-Cyclohexyl-3-iodo-4-methoxybenzamide


Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Chemistry

As an aryl iodide bearing an electron-rich para-methoxy substituent, N-cyclohexyl-3-iodo-4-methoxybenzamide serves as a versatile electrophilic coupling partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The iodine atom provides approximately 100-fold higher oxidative addition rates to Pd(0) compared to the corresponding bromo analog, enabling reactions under milder thermal conditions and with broader functional group tolerance [1]. The 3-iodo position, ortho to the 4-methoxy group, offers a defined vector for C-C or C-N bond formation while the N-cyclohexyl amide remains intact as a stable functional handle. This compound is suitable for constructing focused libraries of N-cyclohexylbenzamide derivatives for medicinal chemistry campaigns or for late-stage diversification of advanced intermediates.

Pharmacological Probe for Sigma Receptor and Related Target Screening

Based on class-level evidence from the 3-iodo-4-methoxybenzamide pharmacophore, N-cyclohexyl-3-iodo-4-methoxybenzamide may serve as a starting point for sigma receptor ligand development or broader GPCR/ion channel screening panels. The related PIMBA compound demonstrates nanomolar sigma-1 affinity (Ki = 11.82 nM) with 17-fold selectivity over sigma-2 [1]. The cyclohexyl group in this compound introduces distinct conformational constraints and lipophilicity (computed LogP = 3.67) that would be predicted to alter both receptor subtype selectivity and membrane partitioning properties compared to the piperidinylethyl analog. This compound is appropriate for inclusion in diversity-oriented screening decks targeting CNS-related receptors or as a reference compound in sigma receptor pharmacology studies.

Reference Standard for Physicochemical Property Benchmarking in Lead Optimization

The distinct physicochemical profile of N-cyclohexyl-3-iodo-4-methoxybenzamide (MW = 359.2, LogP = 3.67, TPSA = 38.33 Ų, H-bond donors = 1, H-bond acceptors = 2) makes it a useful reference standard for benchmarking property-based design strategies [1]. The +0.69 LogP difference relative to N-cyclohexyl-4-methoxybenzamide (ΔLogP attributable solely to iodine substitution) provides a quantitative calibration point for evaluating the impact of halogen incorporation on lipophilicity without confounding structural changes [1][2]. This compound can be employed as an internal standard for HPLC method development, for validating computational LogP predictions, or as a model substrate for assessing membrane permeability in PAMPA or Caco-2 assays.

Heavy-Atom Derivative for X-Ray Crystallography Phasing

The presence of iodine (atomic number 53) at the 3-position of N-cyclohexyl-3-iodo-4-methoxybenzamide provides strong anomalous scattering for X-ray crystallography applications. Iodine is a well-established heavy atom for single-wavelength anomalous dispersion (SAD) and multiple-wavelength anomalous dispersion (MAD) phasing methods, enabling de novo structure determination of protein-ligand complexes or organic small molecules. The compound's computed LogP of 3.67 and moderate molecular weight (359.2 g/mol) suggest favorable solubility characteristics for co-crystallization or soaking experiments, while the N-cyclohexyl and methoxy groups provide additional electron density features for molecular replacement and model building.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-3-iodo-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.